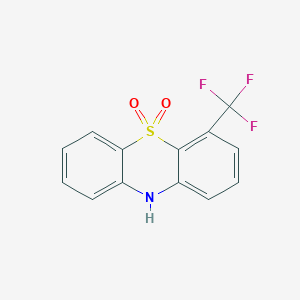
4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is a chemical compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse applications in pharmaceuticals, particularly as antipsychotic agents. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride . The reaction is usually carried out under photoredox catalysis conditions, using visible light to drive the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phenothiazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives, which can have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as an antipsychotic agent due to its structural similarity to other phenothiazines.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to cross biological membranes and bind to specific receptors. In the context of its potential antipsychotic activity, the compound may act on dopamine receptors in the brain, similar to other phenothiazines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluphenazine: A phenothiazine derivative used as an antipsychotic agent.
Chlorpromazine: Another phenothiazine with antipsychotic properties.
Trifluoromethylphenol: A compound with a trifluoromethyl group, used in various chemical syntheses.
Uniqueness
4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is unique due to the presence of both the phenothiazine core and the trifluoromethyl group. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to other phenothiazines.
Eigenschaften
CAS-Nummer |
517-29-3 |
|---|---|
Molekularformel |
C13H8F3NO2S |
Molekulargewicht |
299.27 g/mol |
IUPAC-Name |
4-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)8-4-3-6-10-12(8)20(18,19)11-7-2-1-5-9(11)17-10/h1-7,17H |
InChI-Schlüssel |
BORVKEOBBJHYQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=CC=CC(=C3S2(=O)=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)
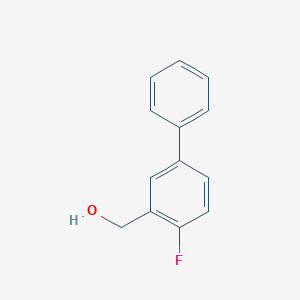
![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)
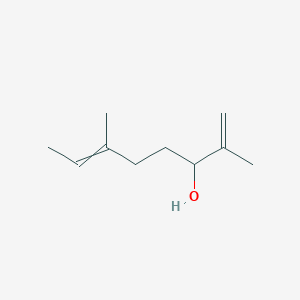
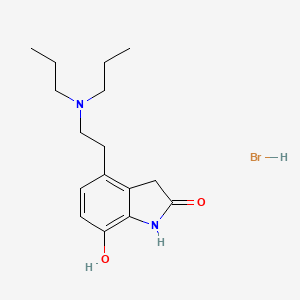

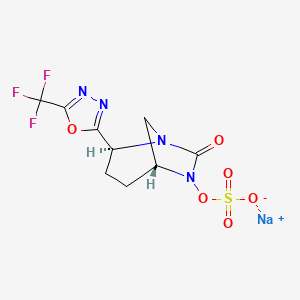

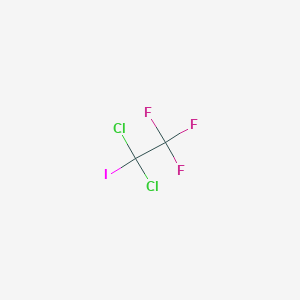
![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)
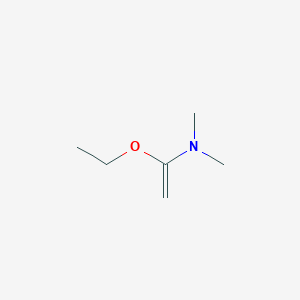

![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
